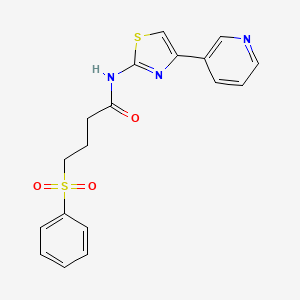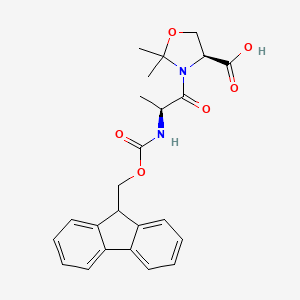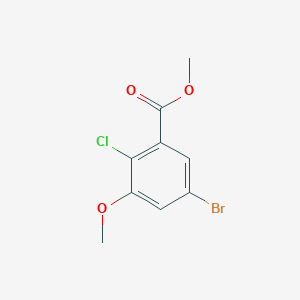
Methyl 5-bromo-2-chloro-3-methoxybenzoate
Vue d'ensemble
Description
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a chemical compound with the CAS Number: 697762-67-7 . It has a molecular weight of 279.52 and its IUPAC name is methyl 5-bromo-2-chloro-3-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloro-3-methoxybenzoate” can be represented by the formula C9H8BrClO3 . The InChI key for this compound is IEMDCTKBMXAVHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 327.2±37.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Intermediates
Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was synthesized with a total yield of about 37% and confirmed structurally by IR and 1HNMR, indicating the compound's feasibility in production (Bao Li-jiao, 2013).
Pharmacological Agents Synthesis
A derivative of Methyl 5-bromo-2-chloro-3-methoxybenzoate, Methyl 4-Bromo-2-methoxybenzoate, was synthesized with an overall yield of about 47% and a purity of 99.8% (by GC), indicating its potential utility in pharmacological applications (Chen Bing-he, 2008).
Organic Synthesis Research
Research involving the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, which were inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photochemical Properties for Photodynamic Therapy
The new zinc phthalocyanine having a high singlet oxygen quantum yield, substituted with derivatives containing Schiff base groups related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was found very useful for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Advanced Material Synthesis
The synthesis of certain permercurated arenes, including derivatives structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, established a versatile route to polybromobenzene, indicating its potential in advanced material synthesis (Deacon & Farquharson, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methoxybenzoate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


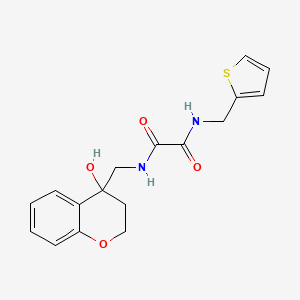
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
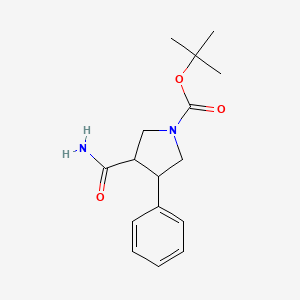
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
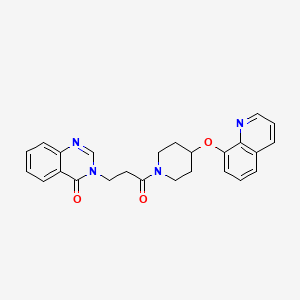
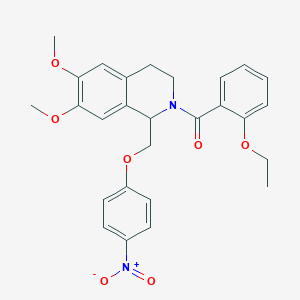
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
